![molecular formula C18H30O3Si B14202863 Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- CAS No. 830345-36-3](/img/structure/B14202863.png)
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- is a complex organosilicon compound characterized by its unique molecular structure. It contains a three-membered oxirane ring, a phenylethyl group, and triethylsilyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- typically involves the reaction of 2-(3,3-dimethyloxiranyl)-1-phenylethanol with triethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired silane compound after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The phenylethyl group can undergo reduction to form corresponding hydrocarbons.
Substitution: The triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted silanes.
Applications De Recherche Scientifique
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. The phenylethyl group provides hydrophobic interactions, while the triethylsilyl groups enhance the compound’s stability and solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]trimethyl-
- Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]tripropyl-
- Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]tributyl-
Uniqueness
Silane, [[2-(3,3-dimethyloxiranyl)-1-phenylethyl]dioxy]triethyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and physical properties. The presence of the oxirane ring and phenylethyl group makes it particularly useful in applications requiring both reactivity and stability .
Propriétés
Numéro CAS |
830345-36-3 |
|---|---|
Formule moléculaire |
C18H30O3Si |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
[2-(3,3-dimethyloxiran-2-yl)-1-phenylethyl]peroxy-triethylsilane |
InChI |
InChI=1S/C18H30O3Si/c1-6-22(7-2,8-3)21-20-16(14-17-18(4,5)19-17)15-12-10-9-11-13-15/h9-13,16-17H,6-8,14H2,1-5H3 |
Clé InChI |
GBEKKNRBZUEQHE-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OOC(CC1C(O1)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


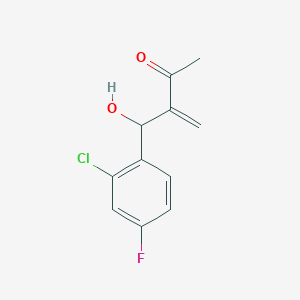

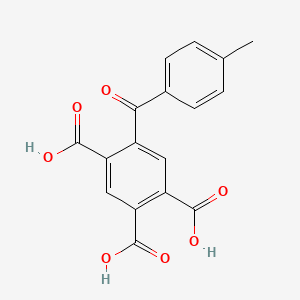
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)
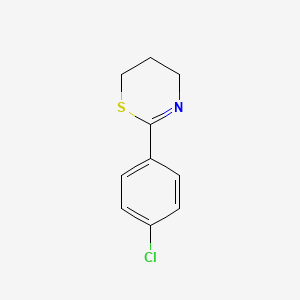
![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
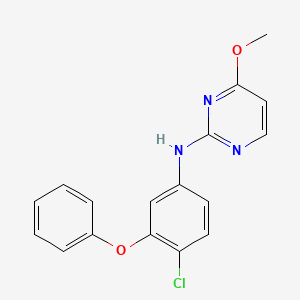
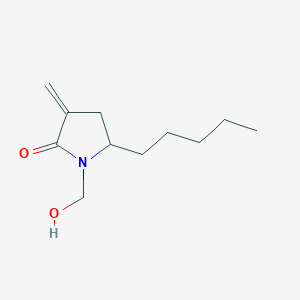
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)
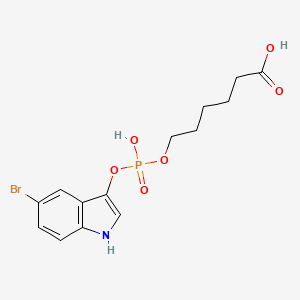
![(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone](/img/structure/B14202852.png)
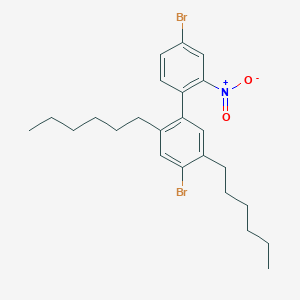
phosphane}](/img/structure/B14202873.png)
